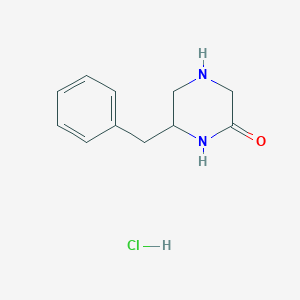

6-benzylpiperazin-2-one HCl

CAS No.:

Cat. No.: VC16698858

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O |

|---|---|

| Molecular Weight | 226.70 g/mol |

| IUPAC Name | 6-benzylpiperazin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H |

| Standard InChI Key | UJPFALJOGCQJMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 1-(phenylmethyl)-2-piperazinone hydrochloride. Alternative designations include:

-

1-Benzylpiperazine-2-one HCl

-

1-Benzyl-2-oxopiperazine hydrochloride

Molecular Formula and Weight

The base compound (1-benzylpiperazine-2-one) has the molecular formula , with a molecular weight of 190.24 g/mol. The hydrochloride salt adds , resulting in a total molecular weight of 226.7 g/mol .

Structural Features

-

Piperazin-2-one core: A six-membered ring with two nitrogen atoms at positions 1 and 4 and a ketone group at position 2.

-

Benzyl substituent: A phenylmethyl group attached to the nitrogen at position 1.

-

Hydrochloride salt: Enhances aqueous solubility and crystallinity .

Synthesis and Production

Cyclization of Ethylenediamine Derivatives

The piperazine ring is formed via cyclization of ethylenediamine with dihaloalkanes under basic conditions. For example, reacting 1,2-dibromoethane with ethylenediamine yields piperazine, which is subsequently functionalized.

Benzylation

The benzyl group is introduced through nucleophilic substitution using benzyl chloride or bromide. This step typically employs a base like sodium hydride to deprotonate the piperazine nitrogen, facilitating benzylation.

Oxidation to Piperazin-2-one

Selective oxidation of the piperazine ring at position 2 using agents like potassium permanganate () or ruthenium-based catalysts introduces the ketone group. This step requires careful temperature control to avoid over-oxidation .

Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, which is purified via recrystallization .

Industrial-Scale Optimization

Industrial protocols emphasize cost-effective catalysts (e.g., for hydrogenation) and solvent recovery systems. Batch processes achieve yields exceeding 85%, with purity >98% confirmed by HPLC .

Physicochemical Properties

Physical Characteristics

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, D₂O):

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (5 μm, 250 × 4.6 mm)

-

Mobile Phase: Acetonitrile:0.1% trifluoroacetic acid (30:70 v/v)

-

Retention Time: 6.2 minutes

Capillary Electrophoresis (CE)

-

Conditions: 50 mbar hydrodynamic injection, 20°C, 400 mM borate buffer (pH 9.2)

-

Migration Time: 3.525 minutes (relative to thiamine internal standard) .

Mass Spectrometry

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing serotonin receptor modulators. Its rigid piperazinone scaffold mimics natural ligands, enabling structure-activity relationship (SAR) studies .

Molecular Imprinting

1-Benzylpiperazine-2-one HCl has been used to create molecularly imprinted polymers (MIPs) for detecting illicit designer drugs. MIPs synthesized via self-assembly with methacrylic acid (MAA) exhibit imprinting factors (IF) of 3–7, demonstrating high selectivity .

Enzyme Inhibition Studies

In vitro assays reveal moderate inhibition of monoamine oxidase (MAO-B) (IC₅₀ = 12 μM), suggesting potential applications in neurodegenerative disease research.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume